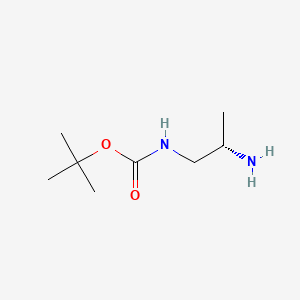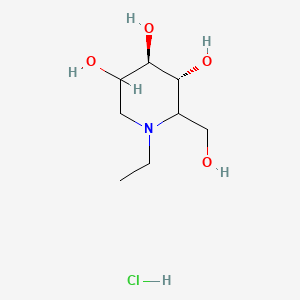
Doxepin-N-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxepin-N-β-D-Glucuronide is a glucuronide metabolite of Doxepin . Glucuronidation is a common pathway in human metabolism of drugs with a tertiary amine group . More than 30 N+ -glucuronide metabolites of xenobiotics have been identified in human urine . In particular, N+ -glucuronidation is a common phenomenon in the metabolism of H1 antihistamine and antidepressant drugs with an aliphatic tertiary amine group .
Synthesis Analysis
The synthesis of N-glucuronides involves the glucuronidation process. The cofactor UDPGA is widely distributed in the body, especially the liver . Fifteen UGT isoforms have been identified as responsible for human glucuronidation . Alcohols, phenols, carboxylic acids, and amines can all be derivatized this way . The primary product is always the 1-glucuronide .Molecular Structure Analysis
The molecular structure of Doxepin-N-β-D-Glucuronide involves a quaternary ammonium–linked glucuronide metabolite (i.e., N+ -glucuronide) . The presence of both the carboxylic acid group and cationic center in their structure imparts physiochemical properties .Chemical Reactions Analysis
The chemical reactions involving Doxepin-N-β-D-Glucuronide are part of the glucuronidation process. This process involves the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Doxepin-N-β-D-Glucuronide involves the glucuronidation of Doxepin.", "Starting Materials": [ "Doxepin", "UDP-glucuronic acid" ], "Reaction": [ "Doxepin is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme", "The reaction results in the formation of Doxepin-N-β-D-Glucuronide" ] } | |
Numéro CAS |
1075185-73-7 |
Formule moléculaire |
C25H29NO7 |
Poids moléculaire |
455.507 |
Nom IUPAC |
6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+ |
Clé InChI |
HIWVLLQQFXUDIX-GZTJUZNOSA-N |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



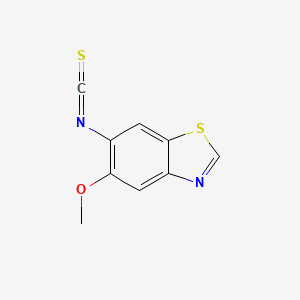
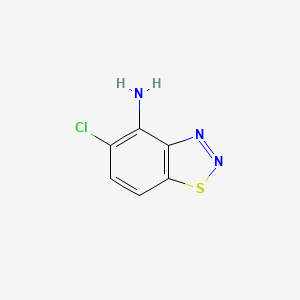
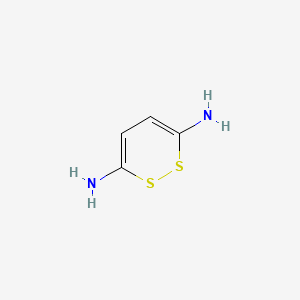
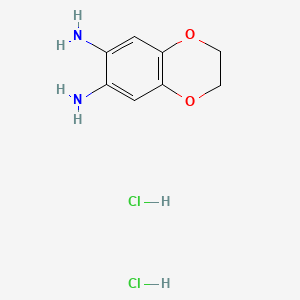
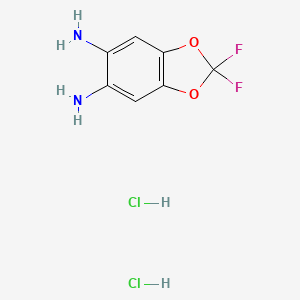
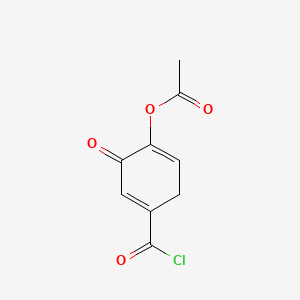
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)
